molecular formula C8H7N3O2 B2966593 Methyl pyrazolo[1,5-a]pyrazine-3-carboxylate CAS No. 53902-64-0

Methyl pyrazolo[1,5-a]pyrazine-3-carboxylate

Cat. No.: B2966593
CAS No.: 53902-64-0
M. Wt: 177.163
InChI Key: WYJOSLTYQGWJBW-UHFFFAOYSA-N
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Description

Methyl pyrazolo[1,5-a]pyrazine-3-carboxylate is a heterocyclic compound featuring a fused bicyclic pyrazolo[1,5-a]pyrazine core substituted with a methyl ester group at position 3. The compound is commercially available (CymitQuimica, Ref: 10-F546531) in milligram to gram quantities, indicating its utility as a synthetic intermediate or research probe . Its carboxylic acid counterpart, pyrazolo[1,5-a]pyrazine-3-carboxylic acid (CAS 53902-76-4), is also widely used in medicinal chemistry, highlighting the ester's role as a precursor for further functionalization .

Pyrazolo[1,5-a]pyrazine derivatives are synthesized via cyclocondensation or functionalization at position 7, as demonstrated by Koidan et al., who introduced substituents such as iminomethyl and hydrazono groups to modulate biological activity .

Properties

IUPAC Name

methyl pyrazolo[1,5-a]pyrazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-13-8(12)6-4-10-11-3-2-9-5-7(6)11/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYJOSLTYQGWJBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C=NC=CN2N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl pyrazolo[1,5-a]pyrazine-3-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-aminopyrazole with diethyl oxalate under basic conditions to form the pyrazolo[1,5-a]pyrazine core . Another approach involves the palladium-catalyzed carbonylation of 4-chloropyrazolo[1,5-a]pyrazines at elevated pressure .

Industrial Production Methods

Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. The palladium-catalyzed carbonylation method is particularly favored due to its efficiency and the availability of starting materials .

Chemical Reactions Analysis

Types of Reactions

Methyl pyrazolo[1,5-a]pyrazine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield different hydrogenated derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, hydrogenated derivatives, and various substituted pyrazolo[1,5-a]pyrazines .

Scientific Research Applications

Methyl pyrazolo[1,5-a]pyrazine-3-carboxylate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core, a bicyclic structure formed by fused pyrazole rings, with a carboxylate group at the 3-position that enhances its reactivity and potential biological activity. This compound, represented by the molecular formula C₇H₈N₄O₂, has attracted interest across medicinal chemistry and organic synthesis.

Scientific Research Applications

This compound derivatives have been evaluated as potential antifungal agents, and researchers have synthesized carboxamide derivatives. Studies indicate that this compound interacts with various biological targets, which is crucial for understanding its mechanism of action and potential therapeutic applications. Research has highlighted its role as an inhibitor of specific kinases involved in tumor growth, potentially leading to new cancer treatments.

ApplicationDescription
Medicinal Chemistry This compound exhibits anticancer properties and acts as a selective protein inhibitor. Its ability to interact with various biological targets suggests potential psychopharmacological applications. Derivatives of this compound have demonstrated activity against specific kinases involved in cancer progression, indicating their potential in developing new cancer treatments.
Organic Synthesis This compound is utilized in synthesizing various derivatives and analogs for research purposes. It serves as a building block in creating more complex molecules with potential biological activities.
Antifungal Agent Research Derivatives of this compound have been explored as potential antifungal agents. Carboxamide derivatives have been synthesized and evaluated for their antifungal properties.
Kinase Inhibition Studies Research has focused on the compound's role as an inhibitor of specific kinases involved in tumor growth. Studies aim to understand its mechanism of action and potential therapeutic applications in cancer treatment.

Mechanism of Action

The mechanism of action of methyl pyrazolo[1,5-a]pyrazine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . Additionally, it can interact with receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazolo-Fused Compounds

Compound Class Core Structure Key Substituents Biological Activity (IC50/EC50) Applications References
Pyrazolo[1,5-a]pyrazine Pyrazole + Pyrazine Methyl ester (position 3) Not reported Synthetic intermediate
Pyrazolo[1,5-a]quinoxaline Pyrazole + Quinoxaline Alkyl chains (C4–C5), amine TLR7 antagonism (IC50 = 8.2–10 µM) Immunomodulation
Pyrazolo[1,5-a]pyrimidine Pyrazole + Pyrimidine Trifluoromethyl, carboxamides Cathepsin K inhibition (~25 µM) Osteoporosis therapy
Pyrazolo[1,5-a]pyridine Pyrazole + Pyridine Methyl ester (position 2 or 3) Anti-HBV (↓ HBsAg/HBeAg levels) Antiviral agents

Physicochemical Properties

  • Stability : Ester derivatives are generally stable under physiological conditions but susceptible to hydrolysis by esterases, enabling prodrug strategies .

Biological Activity

Methyl pyrazolo[1,5-a]pyrazine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological effects, and potential therapeutic applications based on current research findings.

Chemical Structure and Synthesis

This compound is part of a broader class of pyrazole derivatives, which are known for their varied pharmacological properties. The compound can be synthesized through several methods, often involving the functionalization of pyrazolo[1,5-a]pyrazine derivatives. For instance, one method involves the reaction of methyl pyrazolo[1,5-a]pyrazine with carboxylic acid derivatives under specific conditions to yield the desired carboxylate .

Biological Activity

The biological activity of this compound has been evaluated in various studies. Key findings include:

  • Antimicrobial Activity : Research indicates that derivatives of pyrazolo[1,5-a]pyrazine exhibit potent antimicrobial properties against strains of Mycobacterium tuberculosis. For example, a related compound demonstrated significant in vitro potency with minimal inhibitory concentration (MIC) values in the nanomolar range against drug-susceptible and multidrug-resistant strains .
  • Antitumor Properties : Some studies have highlighted the potential of pyrazolo derivatives in cancer therapy. They may inhibit key enzymes involved in tumor growth, such as thymidine phosphorylase (TP), thereby reducing tumor proliferation . The structure-activity relationship (SAR) studies suggest that modifications to the pyrazole scaffold can enhance antitumor efficacy .
  • Psychopharmacological Effects : There is emerging evidence that pyrazolo derivatives may have applications in treating central nervous system disorders. These compounds have shown promise in preclinical models for conditions such as depression and schizophrenia .

Case Studies and Research Findings

Several case studies illustrate the biological activity of this compound and its derivatives:

StudyFindings
Study 1 Identified potent anti-tubercular activity with a derivative showing a 6.5-fold decrease in bacterial load in mouse models .
Study 2 Evaluated the inhibition of thymidine phosphorylase by various pyrazolo derivatives, highlighting their potential as anti-cancer agents .
Study 3 Investigated psychopharmacological effects, suggesting benefits for mood disorders .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Methyl Pyrazolo[1,5-a]pyrazine-3-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation of 3-aminopyrazole derivatives with formylated active proton compounds. For example, bromination of the pyrazolo[1,5-a]pyrazine core using N-bromosuccinimide (NBS) in acetonitrile yields 3-bromo derivatives with 75% efficiency . Nitration with HNO₃ in H₂SO₄ at 0°C produces 3-nitro derivatives, though yields depend on stoichiometric control and temperature . Key variables include solvent polarity (e.g., MeCN vs. DMF) and catalyst choice (e.g., KHSO₄ for cyclocondensation) .

Q. How can spectroscopic and crystallographic data validate the structure of this compound derivatives?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR distinguish substituent positions. For instance, ester carbonyl signals appear at ~165 ppm in ¹³C NMR, while pyrazine ring protons resonate between δ 7.5–9.0 ppm .
  • X-ray Crystallography : Single-crystal analysis confirms regiochemistry, as seen in ethyl pyrazolo[1,5-a]pyridine-5-carboxylate derivatives, where triclinic crystal systems (space group P1) with specific lattice parameters (e.g., a = 6.125 Å) are reported .
  • HRMS : High-resolution mass spectrometry validates molecular formulas (e.g., [M+H]+ calcd. 254.1042, found 254.1039 for a related hydrazone derivative) .

Q. What are the common functionalization strategies at position 3 and 7 of the pyrazolo[1,5-a]pyrazine scaffold?

  • Methodological Answer :

  • Position 3 : Ester groups (e.g., CO₂Me) undergo hydrolysis to carboxylic acids or nucleophilic substitution with amines to form carboxamides .
  • Position 7 : Electrophilic substitution (e.g., bromination, nitration) or condensation with aldehydes introduces substituents. For example, reacting with (methylimino)methyl groups under refluxing MeOH yields Schiff base derivatives .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence the biological activity of pyrazolo[1,5-a]pyrazine derivatives?

  • Methodological Answer :

  • Trifluoromethyl Groups : Introducing CF₃ at position 3 enhances fluorescence intensity (e.g., pyrazolo[1,5-a]pyrimidines with λem ≈ 450 nm) and bioactivity, as seen in herbicidal analogs .
  • Carboxamide Derivatives : N-butyl and N-picolyl substituents improve cathepsin inhibition (IC₅₀ ~25–45 µM) by optimizing steric complementarity with enzyme active sites .
  • Comparative Studies : Methyl vs. ethyl esters alter metabolic stability; methyl esters generally exhibit higher plasma stability in pharmacokinetic assays .

Q. What computational tools are effective for predicting the reactivity and regioselectivity of pyrazolo[1,5-a]pyrazine derivatives?

  • Methodological Answer :

  • Docking Studies : Molecular docking with AutoDock Vina or Schrödinger Suite predicts binding modes to targets like cathepsin K (PDB: 1ATK) .
  • DFT Calculations : B3LYP/6-31G(d) models assess frontier molecular orbitals (HOMO/LUMO) to predict electrophilic attack sites. For example, electron-deficient pyrazine rings favor nucleophilic substitution at position 3 .
  • MD Simulations : 100-ns trajectories evaluate stability of protein-ligand complexes, critical for optimizing lead compounds .

Q. How can contradictory data on reaction outcomes (e.g., cyclization vs. side-product formation) be resolved?

  • Methodological Answer :

  • Kinetic Control : Low-temperature conditions (<0°C) favor cyclization over polymerization in reactions with hydrazine hydrate .
  • Isolation of Intermediates : Trapping intermediates (e.g., enamines) via TLC or HPLC-MS identifies competing pathways .
  • 15N-Labeling Studies : HMBC NMR with ¹⁵N-labeled reagents clarifies regiochemistry in ambiguous cases (e.g., aminopyrazole vs. cyanopyrazole formation) .

Key Research Challenges

  • Regioselectivity : Competing reactivity at positions 3, 5, and 7 requires advanced spectroscopic validation .
  • Scalability : Multi-step syntheses (e.g., cyclocondensation → hydrolysis → amidation) demand rigorous purification protocols to maintain >95% purity .

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